2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
Description
Historical Context and Evolution of Tetrahydropyranyl Ether Chemistry in Synthetic Design
The use of tetrahydropyranyl (THP) ethers as protecting groups for alcohols represents a significant milestone in the evolution of synthetic organic chemistry. thieme-connect.denih.gov Introduced as one of the earliest and most generally effective methods for alcohol protection, the THP group gained popularity due to several key advantages: the low cost of the starting material, 3,4-dihydropyran (DHP); its straightforward installation; and its stability across a wide array of non-acidic reaction conditions. thieme-connect.denih.gov
THP ethers are resilient to strongly basic conditions, such as those used for ester hydrolysis, and can withstand attack by organometallic reagents like Grignard and organolithium compounds, as well as metal hydrides. thieme-connect.deorganic-chemistry.org The primary drawback of the THP group is the creation of a new stereocenter at the C-2 position of the pyran ring, which can lead to diastereomeric mixtures when reacting with chiral alcohols, complicating purification and characterization. thieme-connect.deorganic-chemistry.org
The standard method for forming THP ethers involves the acid-catalyzed reaction of an alcohol with DHP. wikipedia.orgyoutube.com Over the years, research has focused on developing milder and more selective catalysts to improve efficiency and compatibility with sensitive substrates. This has led to the use of various catalysts such as p-toluenesulfonic acid (TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), and various Lewis acids. thieme-connect.dewikipedia.orgyoutube.com More recent advancements have introduced heterogeneous and environmentally benign catalysts, including zeolites and silica-supported acids, to facilitate easier workup and catalyst recycling. organic-chemistry.orgnih.gov The removal (deprotection) of the THP group is typically achieved under mild acidic hydrolysis, which regenerates the alcohol. thieme-connect.dewikipedia.org
Structural Classification and Nomenclature of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- within Heterocyclic Compound Families
2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is classified as a heterocyclic compound. The core of its structure is a tetrahydropyran (B127337) ring, which is a saturated six-membered heterocycle containing five carbon atoms and one oxygen atom. wikipedia.org The preferred IUPAC name for the parent ring system is oxane. wikipedia.org
The nomenclature of the compound can be broken down as follows:
2H-Pyran, tetrahydro- : This indicates the saturated pyran ring, also known as tetrahydropyran or oxane.
2-[...oxy] : This signifies an ether linkage at the second position of the tetrahydropyran ring. This carbon is anomeric, being bonded to two oxygen atoms (the ring oxygen and the ether oxygen), which makes the linkage an acetal. youtube.com
(8-bromooctyl) : This describes the alkyl chain attached to the ether oxygen. It is an eight-carbon chain (octyl) with a bromine atom at the eighth position.
The compound has several synonyms, which are often used interchangeably in chemical literature and catalogs. nih.govcymitquimica.com
| Identifier Type | Identifier |
| IUPAC Name | 2-((8-bromooctyl)oxy)oxane fluorochem.co.uk |
| CAS Number | 50816-20-1 epa.govepa.gov |
| Molecular Formula | C13H25BrO2 nih.gov |
| Synonyms | 1-(2-Tetrahydropyranyloxy)-8-bromooctane, 8-Bromo-1-(tetrahydro-2-pyranyloxy)octane, 2-(8-Bromooctoxy)oxane cymitquimica.com |
Overview of Synthetic Significance and Research Trajectories for Bromoalkyl Tetrahydropyranyl Ethers
The synthetic utility of bromoalkyl tetrahydropyranyl ethers, such as 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, lies in their bifunctional nature. They serve as valuable intermediates in multi-step organic syntheses, allowing for the controlled, sequential introduction of different functionalities.
The THP ether end of the molecule acts as a masked hydroxyl group. nih.gov This protecting group strategy is fundamental in syntheses where a free alcohol would interfere with a desired chemical transformation elsewhere in the molecule. After the necessary synthetic steps are completed, the THP group can be readily removed under mild acidic conditions to reveal the original alcohol. thieme-connect.dewikipedia.org
The bromoalkyl chain provides a reactive handle for a variety of nucleophilic substitution reactions. The terminal bromine atom is a good leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This allows chemists to attach the protected eight-carbon chain to a wide range of substrates, including other complex molecules, surfaces, or polymers.
Current and future research involving these types of compounds is directed towards their application as linkers or spacers in the synthesis of:
Biologically active molecules : Where the long alkyl chain can influence properties like lipophilicity.
Materials science : For creating self-assembled monolayers or functionalized polymers.
Complex natural products : As part of a larger synthetic strategy requiring a protected hydroxyl group and a reactive alkyl chain.
Chemical and Physical Data
Below are tables summarizing key properties and identifiers for 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C13H25BrO2 | nih.govepa.gov |
| Molecular Weight | 293.25 g/mol | cymitquimica.comepa.gov |
| Monoisotopic Mass | 292.103793 g/mol | epa.gov |
| CAS Number | 50816-20-1 | fluorochem.co.ukepa.gov |
| Purity | Typically ≥97% | cymitquimica.com |
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 293.11108 | 166.9 |
| [M+Na]+ | 315.09302 | 172.8 |
| [M-H]- | 291.09652 | 171.6 |
| [M+NH4]+ | 310.13762 | 184.5 |
| [M+K]+ | 331.06696 | 163.3 |
Data obtained from computational predictions. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
2-(8-bromooctoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRBYQZIJFWGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885743 | |
| Record name | 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | |
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Molecular Weight |
293.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50816-20-1 | |
| Record name | 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50816-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2H-Pyran, 2-((8-bromooctyl)oxy)tetrahydro- | |
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| Record name | 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | |
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| Record name | 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | |
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| Record name | 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran | |
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The Tetrahydropyranyl Thp Protecting Group: Principles and Applications Relevant to 2h Pyran, 2 8 Bromooctyl Oxy Tetrahydro
Foundational Aspects of Hydroxyl Group Protection in Organic Synthesis
In the complex landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is a cornerstone strategy. Hydroxyl groups, being ubiquitous and reactive, often require temporary masking to prevent unwanted side reactions. The tetrahydropyranyl (THP) ether, as exemplified by 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, is one of the most common and effective acetal-type protecting groups for alcohols. researchgate.netnih.gov Its utility stems from a favorable balance of stability and controlled lability. nih.gov
Introduction of the THP Group: Mechanistic Insights and Reagent Selection
The formation of a THP ether, such as 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, is achieved by the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). total-synthesis.comwikipedia.org The reaction is initiated by the protonation of the DHP alkene, which generates a resonance-stabilized oxocarbenium ion. total-synthesis.comyoutube.com This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of the alcohol (in this case, 8-bromooctanol). A final deprotonation step yields the THP ether and regenerates the acid catalyst. total-synthesis.com
A variety of acidic catalysts can be employed to facilitate this transformation. The selection of the appropriate catalyst is crucial for optimizing reaction efficiency and accommodating sensitive substrates.
| Catalyst Type | Specific Reagents | Typical Conditions |
| Brønsted Acids | p-Toluenesulfonic acid (TsOH), Pyridinium (B92312) p-toluenesulfonate (PPTS), Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) | Catalytic amounts in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) at room temperature. nih.govtotal-synthesis.comacs.org |
| Lewis Acids | Boron trifluoride etherate (BF₃·Et₂O), Bismuth triflate (Bi(OTf)₃) | Used for mild and efficient protection, especially with acid-sensitive substrates. nih.govorganic-chemistry.org |
| Solid-supported Acids | Amberlyst H-15, Montmorillonite clay K-10, Zeolite H-beta | Offer advantages in terms of simplified workup, as the catalyst can be removed by simple filtration. nih.govorganic-chemistry.org |
PPTS is often the reagent of choice due to its milder acidity compared to TsOH, making it suitable for molecules with other acid-sensitive functional groups. total-synthesis.com
Selective Deprotection Methodologies: Acidic Hydrolysis and Transacetalization
The removal of the THP group is most commonly accomplished through acid-catalyzed hydrolysis, which readily regenerates the parent alcohol. wikipedia.org The mechanism is essentially the reverse of the protection step. total-synthesis.com Protonation of the ether oxygen linked to the tetrahydropyran (B127337) ring is followed by cleavage to release the alcohol and the same resonance-stabilized oxocarbenium ion, which is then quenched by water to ultimately form 5-hydroxypentanal (B1214607). total-synthesis.comstackexchange.com
A variety of acidic conditions can be used for deprotection, allowing for tuning of the reaction's mildness:
Aqueous mineral acids: Dilute HCl or H₂SO₄ are effective but harsh. acs.org
Organic acids: Acetic acid in a mixture of THF and water is a common and milder condition. total-synthesis.com
Alcoholic solutions with an acid catalyst: Using pyridinium p-toluenesulfonate (PPTS) in ethanol is a frequently used method for gentle deprotection. total-synthesis.comacs.org
Transacetalization represents an alternative deprotection strategy where the THP group is transferred from the protected alcohol to a different, simple alcohol solvent (like methanol or ethanol) under acidic conditions. total-synthesis.com Instead of water, the solvent alcohol attacks the intermediate oxocarbenium ion. This process can be advantageous in anhydrous conditions or when the presence of water might interfere with other functional groups. total-synthesis.com Milder, non-acidic methods have also been developed, such as using lithium chloride in a mixture of water and dimethyl sulfoxide (DMSO), which can be beneficial for highly sensitive substrates. acs.orgacs.orgorganic-chemistry.org
Stereochemical Implications of THP Ether Formation
The reaction of an alcohol with DHP introduces a new stereocenter at the C-2 position of the pyran ring, the anomeric carbon of the acetal. This has important stereochemical consequences for the synthesis. total-synthesis.com
Diastereomer Generation and Control in Asymmetric Synthesis
When an achiral alcohol reacts with DHP, a racemic mixture of the two enantiomers of the THP ether is formed. However, if the starting alcohol is chiral, as is common in asymmetric synthesis, the reaction produces a mixture of diastereomers. total-synthesis.comwikipedia.org These diastereomers possess different physical and chemical properties, which can lead to complications in purification (e.g., by chromatography) and characterization (e.g., complex NMR spectra). total-synthesis.comorganic-chemistry.org
The ratio of the diastereomers formed is often close to 1:1, as the existing stereocenter in the alcohol may not exert a strong directing influence on the approaching DHP molecule. The lack of significant diastereoselectivity is a notable drawback of the THP protecting group compared to some other protecting groups. total-synthesis.com
Stereoselective Installation and Removal of the THP Group
Achieving high stereoselectivity in the installation or removal of a THP group is a significant challenge. While standard procedures typically yield diastereomeric mixtures, more advanced strategies can be employed to influence the stereochemical outcome. The use of chiral catalysts or reagents for the protection step could, in principle, favor the formation of one diastereomer over the other, although this is not a commonly reported strategy for THP ethers.
Interestingly, the inherent chirality of the THP group itself has been exploited in a different context. In some cases, a THP-derivative has been used as a chiral auxiliary. total-synthesis.com In such a scenario, the established stereochemistry of the protecting group is used to direct the stereochemical outcome of a subsequent reaction at a different site in the molecule by sterically blocking one face from attack by a reagent. total-synthesis.com This transforms the "drawback" of the additional stereocenter into a useful tool for asymmetric synthesis. total-synthesis.com However, methods for the general stereoselective installation and removal of the THP group itself remain less common.
Advanced Concepts in THP Protection Chemistry
The formation of the THP ether in 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is achieved by the acid-catalyzed addition of the alcohol, 8-bromo-1-octanol, to 3,4-dihydro-2H-pyran. The mechanism involves the protonation of the double bond in DHP, which creates a stabilized carbocation. The hydroxyl group of the alcohol then acts as a nucleophile, attacking this carbocation. Subsequent deprotonation yields the THP ether. While traditional methods often employ strong protic acids like p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS), contemporary organic synthesis has seen the advent of more sophisticated and milder catalytic systems.
Applications of Lewis Acids and Heterogeneous Catalysts
To circumvent issues associated with strong protic acids, such as harsh reaction conditions and potential side reactions with acid-sensitive functional groups, a variety of Lewis acids and heterogeneous catalysts have been developed for the tetrahydropyranylation of alcohols.
Lewis Acids:
A range of Lewis acids have been demonstrated to be effective catalysts for the formation of THP ethers. These catalysts offer advantages such as high efficiency, mild reaction conditions, and chemoselectivity. In the context of synthesizing 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, the use of a mild Lewis acid could be particularly beneficial to avoid any potential interference with the bromo-functional group.
| Lewis Acid Catalyst | Typical Reaction Conditions | Advantages |
| Bismuth Triflate (Bi(OTf)₃) | Solvent-free, room temperature | Low toxicity, insensitive to air and moisture. |
| Ferric Perchlorate (Fe(ClO₄)₃) | Room temperature | High chemoselectivity for protecting alcohols. |
| Zirconium Tetrachloride (ZrCl₄) | Mild conditions | Efficient for a variety of alcohols. |
| Cerium(III) Chloride (CeCl₃·7H₂O)/NaI | Solvent-free conditions | Environmentally benign and highly chemoselective. |
These Lewis acids facilitate the reaction by activating the dihydropyran, making it more susceptible to nucleophilic attack by the alcohol.
Heterogeneous Catalysts:
Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. For the synthesis of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, employing a heterogeneous catalyst would simplify the purification process.
| Heterogeneous Catalyst | Description | Advantages |
| NH₄HSO₄ supported on SiO₂ | Ammonium bisulfate supported on silica gel. | Recyclable, efficient under mild conditions. |
| Zeolite H-beta | A solid acid catalyst. | Recyclable, mild conditions, high yield. |
| Silica-supported Perchloric Acid | Perchloric acid immobilized on a silica support. | Convenient, solvent-free conditions. |
The use of these solid-supported catalysts aligns with the principles of green chemistry by reducing waste and simplifying experimental procedures.
Immobilized Dihydropyran Reagents for Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) has become a powerful tool for the efficient preparation of compound libraries and for simplifying purification processes. In the context of THP protection, dihydropyran can be immobilized on a polymer support, creating a resin-bound reagent.
For the synthesis of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- on a solid support, a dihydropyran-functionalized resin, often referred to as Ellman's resin, can be utilized. The synthesis would proceed as follows:
Attachment: The alcohol, 8-bromo-1-octanol, is reacted with the dihydropyran resin in the presence of an acid catalyst. This results in the formation of a polymer-bound THP ether of 8-bromo-1-octanol.
Reaction/Modification (Optional): The immobilized substrate can then undergo further chemical transformations if desired, with the THP ether acting as a protecting group.
Cleavage: The final product, 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, is cleaved from the resin by treatment with an acid in a suitable solvent.
The primary advantage of this approach is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, significantly streamlining the purification process. This methodology is particularly advantageous for high-throughput synthesis.
Strategic Utility of 2h Pyran, 2 8 Bromooctyl Oxy Tetrahydro As a Synthetic Intermediate and Building Block
Elaboration of the 8-Bromooctyl Moiety via Nucleophilic Substitution Reactions
The presence of a primary alkyl bromide in 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- allows for the straightforward introduction of various functional groups through nucleophilic substitution, typically proceeding via an SN2 mechanism. This pathway is favored due to the unhindered nature of the carbon atom bearing the bromine.
The bromo group can be readily displaced by nitrogen and sulfur nucleophiles to furnish the corresponding amine and thiol derivatives. For instance, reaction with ammonia or primary amines can yield primary or secondary amines, respectively. Similarly, treatment with sodium hydrosulfide or a thiol affords the corresponding thiol or thioether. These reactions are fundamental in constructing molecules with specific polar end groups.
Table 1: Examples of Nucleophilic Substitution Reactions for Amine and Thiol Synthesis
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Amide ion | Sodium amide (NaNH₂) | Primary Amine (-NH₂) |
| Azide ion | Sodium azide (NaN₃) | Azide (-N₃), reducible to Amine |
| Hydrosulfide ion | Sodium hydrosulfide (NaSH) | Thiol (-SH) |
One of the most powerful applications of this building block is in the formation of new carbon-carbon bonds. The 8-bromooctyl moiety can be converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate, 8-(tetrahydro-2H-pyran-2-yloxy)octylmagnesium bromide, can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and esters, to create more complex carbon skeletons.
Furthermore, it can participate in organometallic coupling reactions, often catalyzed by transition metals like copper or palladium. For example, in the presence of a lithium dialkylcuprate (Gilman reagent), the bromide can be displaced by an alkyl or aryl group. These coupling reactions are pivotal in the synthesis of larger, more intricate molecules from smaller fragments. researchgate.net
Table 2: Key Carbon-Carbon Bond Forming Reactions
| Reaction Type | Key Reagents | Resulting Bond |
|---|---|---|
| Grignard Reaction | Mg, then an electrophile (e.g., R₂C=O) | C-C |
| Gilman Coupling | LiCuR₂ | C-C |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-C (Aryl) |
The reactivity of the alkyl bromide extends to a broad spectrum of other nucleophiles, allowing for the introduction of a wide array of functional groups. This versatility is crucial for tailoring the final molecular architecture for specific applications. For instance, reaction with cyanide ions introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, thus extending the carbon chain by one atom. chemguide.co.ukyoutube.comyoutube.com Displacement with azide, followed by reduction, provides an alternative route to primary amines. nih.gov
Table 3: Functionalization with Various Nucleophiles
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Cyanide | Sodium cyanide (NaCN) | Nitrile (-CN) |
| Azide | Sodium azide (NaN₃) | Azide (-N₃) |
| Acetylide | Sodium acetylide (NaC≡CH) | Terminal Alkyne (-C≡CH) |
Contribution to the Synthesis of Complex Natural Products and Analogues
The structural features of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- make it an ideal starting material or intermediate in the total synthesis of various natural products and their analogues.
The protected long alkyl chain is a common motif in lipids and fatty acids. By using the bromo-functionalized end for carbon-carbon bond-forming reactions, such as with a suitable Grignard reagent or through cuprate coupling, the carbon chain can be extended. Subsequent deprotection of the THP ether to reveal the primary alcohol, followed by oxidation, can yield long-chain carboxylic acids. This strategy is applicable in the synthesis of modified fatty acids or complex lipids like cardiolipin analogs, where long alkyl chains are essential structural components.
Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. The 8-carbon chain of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- provides a significant portion of the carbon backbone for many such molecules. Through Grignard or other coupling reactions, the remainder of the pheromone structure can be appended. researchgate.net The THP-protected alcohol can then be deprotected and, if necessary, oxidized or esterified to yield the final pheromone product. This modular approach allows for the efficient and controlled synthesis of these potent chemoattractants, which are used in pest management. researchgate.net
Applications in Pharmaceutical and Medicinal Chemistry Research
The unique structural features of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, namely the reactive terminal bromide and the tetrahydropyran (B127337) (THP) protected hydroxyl group, position it as a valuable and versatile intermediate in the field of pharmaceutical and medicinal chemistry. Its utility spans the design of novel therapeutic agents, the synthesis of enzyme inhibitors, and the systematic exploration of structure-activity relationships.
Design and Synthesis of Novel Drug Candidates
2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- serves as a key building block in the synthesis of complex molecules with therapeutic potential. The presence of a terminal bromine on the octyl chain allows for facile nucleophilic substitution reactions, enabling the covalent linkage of the pyran-containing moiety to a variety of molecular scaffolds. This is particularly advantageous in the design of drug candidates where a lipophilic spacer arm is required to orient a pharmacophore for optimal interaction with its biological target.
A notable example of its application is in the synthesis of novel antiviral agents. In a study focused on developing inhibitors for the main protease (Mpro) of SARS-CoV-2, 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- was utilized as a starting material in the synthesis of 5,8-dimethyl shikonin oxime derivatives. mdpi.comresearchgate.net Shikonin, a natural product, is a known inhibitor of SARS-CoV-2 Mpro. The synthesis involved using the 8-bromooctyl chain of the title compound to link it to the shikonin scaffold, thereby creating novel derivatives with potential therapeutic activity against COVID-19. mdpi.comresearchgate.net This research underscores the importance of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- in the rapid generation of new chemical entities for screening against emerging viral threats.
Intermediate for Enzyme Inhibitors (e.g., Histone Deacetylase Inhibitors)
The tetrahydropyran (THP) group in 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is a well-established protecting group for alcohols in organic synthesis. This protective role is crucial in the multi-step synthesis of complex molecules like enzyme inhibitors, where specific functional groups must be shielded from reaction conditions while other parts of the molecule are being modified.
While direct synthesis of histone deacetylase (HDAC) inhibitors using the title compound is not extensively documented in publicly available literature, the use of structurally similar bromoalkoxy tetrahydropyrans as intermediates in their synthesis has been reported. HDAC inhibitors are a class of anticancer agents, and their synthesis often involves intricate molecular architectures. The THP ether in compounds like 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- provides a stable protecting group that can be readily removed under acidic conditions at a later synthetic stage. This strategy allows for the selective modification of other parts of the molecule, such as the terminal bromide, to build the final inhibitor. The 8-carbon linker can also play a role in positioning the inhibitor within the active site of the enzyme.
The application of a related compound, 2-[(9-Decynyl)oxy]tetrahydro-2H-pyran, in the synthesis of a topoisomerase I inhibitor further highlights the utility of such intermediates in developing enzyme-targeted therapeutics. researchgate.net
Table 1: Comparison of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- with Similar Compounds in Synthetic Applications
| Compound Name | CAS Number | Molecular Formula | Key Features & Applications |
| 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | 50816-20-1 | C13H25BrO2 | Longer alkyl chain (C8), higher lipophilicity; used in synthesis of antiviral candidates. mdpi.comresearchgate.net |
| 2-(2-Bromoethoxy)tetrahydro-2H-pyran | 172797-67-0 | C7H13BrO2 | Shorter alkyl chain (C2); used as an intermediate for histone deacetylase inhibitors and in polymer functionalization. |
| 2-((12-Bromododecyl)oxy)tetrahydro-2H-pyran | Not Available | C17H33BrO2 | Extended alkyl chain (C12); used in surfactants. |
Structure-Activity Relationship (SAR) Studies through Alkyl Chain Modification
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.govresearchgate.netresearchgate.net 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is an ideal starting material for SAR studies focused on the role of linker length and composition. The 8-carbon chain provides a flexible spacer that can be systematically modified.
By synthesizing a series of analogs with varying alkyl chain lengths (e.g., shorter or longer than eight carbons), medicinal chemists can probe the optimal distance required for a pharmacophore to interact with its target receptor or enzyme active site. The terminal bromide allows for the attachment of various functional groups, further expanding the chemical space that can be explored in an SAR campaign. For instance, the hydrophobicity conferred by the octyl chain can be a critical determinant of a drug candidate's pharmacokinetic properties, and modifying this chain can help in optimizing these properties. nih.gov
The pyran ring itself is a common scaffold in many bioactive compounds, and understanding the influence of substituents is crucial. nih.govnih.govresearchgate.netresearchgate.net The 8-bromooctyl ether moiety of the title compound provides a significant point of variation for developing more potent and selective therapeutic agents.
Development in Advanced Materials and Polymer Science
The reactivity of the terminal bromide and the physicochemical properties imparted by the long alkyl chain and the pyran ring make 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- a compound of interest in the development of advanced materials and functionalized polymers.
Incorporation into Functionalized Polymers for Specific Material Properties
Functionalized polymers, which have specific chemical groups attached to the polymer backbone, are designed to exhibit tailored properties for a wide range of applications. The structure of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- allows it to be incorporated into polymer chains, either as a monomer or as a post-polymerization modification agent.
The terminal bromide can be converted into a polymerizable group, or it can be used to initiate certain types of polymerization. More commonly, it can be used to attach this molecule to an existing polymer backbone through nucleophilic substitution reactions. A similar, shorter-chain analog, 2-(2-Bromoethoxy)tetrahydro-2H-pyran, has been noted for its use in polymer functionalization. The longer octyl chain of the title compound would be expected to impart increased lipophilicity and flexibility to the resulting polymer. This could be advantageous in applications such as coatings, adhesives, and in the development of polymer-based drug delivery systems where tuning the hydrophobic-hydrophilic balance is critical.
Precursors for Advanced Materials Production
The development of advanced materials with specific optical, electronic, or surface properties is a rapidly growing field. Bromoalkoxy tetrahydropyran derivatives are utilized in the formulation of materials such as specialized polymers and coatings, where they contribute to enhanced performance and durability. The 8-bromooctyl group can act as a versatile handle for further chemical modifications, allowing for the synthesis of more complex molecules that can serve as precursors to these advanced materials. For example, the synthesis of novel reactive mesogens for liquid crystal polymer networks often involves the use of alkyl halogen compounds to create the desired molecular architecture. While not a direct example, this illustrates the potential role of compounds like 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- in this area.
Specialized Applications in Chemical Biology
The unique architecture of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- lends itself to the creation of sophisticated tools for probing biological systems. Its long alkyl chain provides a flexible spacer, while the terminal functional groups can be readily converted to reporters or reactive handles for bioconjugation.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules. This method relies on the introduction of a paramagnetic spin label, typically a stable nitroxide radical, at a specific site within the molecule of interest. The THP-protected 8-bromooctyl precursor can be strategically employed in the synthesis of long-chain, flexible spin labels.
A plausible synthetic route involves the nucleophilic substitution of the bromide with a nitroxide radical, such as 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO). This reaction would yield a THP-protected alkoxy-TEMPO derivative. The synthesis of analogous alkoxy-TEMPO compounds with varying alkyl chain lengths has been reported, demonstrating the feasibility of this approach researchgate.net. Subsequent deprotection of the THP ether under acidic conditions would liberate the terminal hydroxyl group. This hydroxyl functionality can then be further modified, for example, by conversion to a phosphoramidite for incorporation into oligonucleotides or activation for coupling to amino acid side chains in proteins.
The resulting spin label, characterized by a nitroxide tethered to a flexible eight-carbon chain, can provide valuable information on the local environment and dynamics of the labeled site in a biomolecule through EPR analysis. The length of the octyl chain allows the nitroxide radical to probe a significant volume of space around its attachment point.
Table 1: Key Moieties in the Synthesis of a TEMPO-based Spin Label
| Moiety | Chemical Name | Role in Synthesis |
| 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | Starting material and synthetic intermediate | |
| 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl | Nitroxide radical source for spin label | |
| Alkoxy-TEMPO derivative | Intermediate spin label with protected alcohol |
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A cornerstone of bioorthogonal chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" that forms a stable triazole linkage nih.govorganic-chemistry.org. 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is an excellent precursor for the synthesis of long-chain terminal alkynes for use in these ligation strategies.
The synthesis of the alkyne derivative would begin with the conversion of the terminal bromide to an azide via nucleophilic substitution with sodium azide. The resulting 8-azidooctyl THP-ether can then be transformed into a terminal alkyne. A common method for achieving this is through reaction with an acetylide anion, such as lithium acetylide, which would displace the bromide and introduce the alkyne functionality. Alternatively, the bromide can be used in a chain-extension reaction with a protected alkyne building block, followed by deprotection.
Once synthesized, the THP-protected 8-octynyl ether serves as a valuable building block. The THP group can be removed to reveal the terminal alcohol, which can then be attached to a molecule of interest. The exposed terminal alkyne is now available for a highly specific and efficient click reaction with an azide-modified biomolecule. This strategy allows for the precise and stable conjugation of molecules for various applications, including cellular imaging, drug targeting, and proteomics. The long, flexible octyl chain can act as a spacer, potentially improving the accessibility of the reactive alkyne group and minimizing steric hindrance during the ligation reaction.
Table 2: Functional Group Transformations for Bioorthogonal Ligation
| Starting Functional Group | Reagents | Resulting Functional Group | Application |
| Bromide | Sodium Azide (NaN3) | Azide | Intermediate for further reactions |
| Bromide | Lithium Acetylide or similar | Terminal Alkyne | Reactive handle for Click Chemistry |
| THP-ether | Acidic workup (e.g., HCl) | Alcohol | Attachment point for molecules of interest |
Analytical and Spectroscopic Characterization Techniques in Research of 2h Pyran, 2 8 Bromooctyl Oxy Tetrahydro and Its Derivatives
Spectroscopic Methodologies for Structural Confirmation
The unambiguous structural confirmation of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed molecular structure. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- would exhibit characteristic signals for the protons of the tetrahydropyran (B127337) ring and the 8-bromooctyl chain. The anomeric proton of the THP group (O-CH-O) is particularly diagnostic, typically appearing as a multiplet around 4.6 ppm. The protons of the octyl chain would appear as a series of multiplets in the aliphatic region (approximately 1.2-3.8 ppm), with the methylene group adjacent to the bromine atom resonating further downfield (around 3.4 ppm) due to the deshielding effect of the halogen.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. The spectrum would show distinct signals for the carbons of the THP ring, with the anomeric carbon (O-CH-O) appearing significantly downfield (around 98-100 ppm). The carbons of the 8-bromooctyl chain would also give rise to a set of signals in the aliphatic region, with the carbon attached to the bromine atom appearing at approximately 33-35 ppm.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is characterized by the prominent C-O-C stretching vibrations of the ether linkages, which typically appear in the region of 1150-1050 cm⁻¹. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the successful protection of the hydroxyl group of the parent alcohol. The C-H stretching vibrations of the aliphatic chains are observed around 2850-2950 cm⁻¹.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, with a molecular formula of C₁₃H₂₅BrO₂, the predicted monoisotopic mass is 292.1038 Da. spectroscopyonline.com Electron ionization (EI) mass spectrometry would likely show a molecular ion peak, albeit potentially weak, and characteristic fragmentation patterns including the loss of the bromo-octyl side chain or cleavage of the tetrahydropyran ring.
Table 1: Predicted Spectroscopic Data for 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
| Technique | Predicted Data |
| ¹H NMR | Anomeric proton (O-CH-O): ~4.6 ppm (m); CH₂-Br: ~3.4 ppm (t); Other aliphatic protons: 1.2-3.8 ppm (m) |
| ¹³C NMR | Anomeric carbon (O-CH-O): ~98-100 ppm; C-Br: ~33-35 ppm; Other aliphatic carbons: 20-70 ppm |
| IR (cm⁻¹) | C-O-C stretching: 1150-1050; C-H stretching: 2850-2950 |
| Mass Spec. | [M+H]⁺: 293.11108; [M+Na]⁺: 315.09302 spectroscopyonline.com |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for assessing the purity of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- and for its isolation from reaction mixtures.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of the synthesis of THP ethers. By comparing the retention factor (Rf) of the product with that of the starting alcohol, the completion of the reaction can be readily determined. The less polar product, 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, will have a higher Rf value than the more polar starting material, 8-bromooctan-1-ol, on a silica gel plate.
Column Chromatography is the standard technique for the purification of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- on a preparative scale. Silica gel is typically used as the stationary phase, and a mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate, is employed as the mobile phase to elute the compound.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity of the final product and for separating it from any volatile impurities. The retention time of the compound is a characteristic property under a given set of chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis and purification of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, would be a suitable method for its analysis.
Table 2: Chromatographic Methods for 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
| Technique | Stationary Phase | Typical Mobile Phase | Application |
| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring |
| Column | Silica Gel | Hexane/Ethyl Acetate | Purification |
| GC | Non-polar capillary column | Helium | Purity Assessment |
| HPLC | C18 | Acetonitrile/Water | Analysis & Purification |
Advanced Analytical Approaches for Reaction Monitoring and Kinetic Studies
The synthesis of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- involves the acid-catalyzed addition of 8-bromooctan-1-ol to 3,4-dihydro-2H-pyran. Advanced analytical techniques can provide real-time insights into the reaction kinetics and mechanism.
In-situ Spectroscopic Techniques , such as Fourier-Transform Infrared (FTIR) and NMR spectroscopy, allow for the continuous monitoring of the reaction mixture without the need for sampling.
In-situ FTIR Spectroscopy: By monitoring the disappearance of the O-H stretching band of the starting alcohol and the appearance of the characteristic C-O-C stretching bands of the THP ether product, the reaction progress can be followed in real-time. This data can be used to determine the reaction rate and to optimize reaction conditions.
In-situ NMR Spectroscopy: Real-time NMR monitoring can provide detailed information about the concentrations of reactants, intermediates, and products as the reaction proceeds. This allows for a comprehensive kinetic analysis of the tetrahydropyranylation reaction.
While specific kinetic studies on the formation of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- are not extensively reported, the general principles of acid-catalyzed acetal formation apply. The reaction is typically pseudo-first-order with respect to the alcohol when dihydropyran is used in excess. The rate of the reaction is dependent on the concentration of the acid catalyst and the temperature.
The development of robust analytical methods is crucial for ensuring the quality and consistency of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- used in further synthetic applications. The combination of spectroscopic and chromatographic techniques provides a comprehensive toolkit for its characterization, purity assessment, and for gaining a deeper understanding of its formation.
Future Research Perspectives and Emerging Opportunities for 2h Pyran, 2 8 Bromooctyl Oxy Tetrahydro Chemistry
Innovations in Catalyst Development for Enhanced Selectivity and Efficiency
The synthesis of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- primarily involves the tetrahydropyranylation of 8-bromooctan-1-ol with 3,4-dihydro-2H-pyran (DHP). While this reaction is well-established, future research is directed towards developing more selective, efficient, and sustainable catalytic systems. The key challenge lies in achieving high yields and selectivity while accommodating the bromo-functional group and ensuring mild reaction conditions.
Heterogeneous Catalysts: A significant trend is the shift from homogeneous to heterogeneous catalysts. Solid acid catalysts offer distinct advantages, including straightforward separation from the reaction mixture, potential for recycling, and reduced waste generation. researchgate.netnih.gov Zeolites, particularly H-beta, have demonstrated utility as effective and recyclable acid catalysts for THP ether formation, promoting the reaction under mild conditions with short reaction times. nih.gov Other promising heterogeneous systems include silica-supported perchloric acid and NH4HSO4 supported on SiO2, which can be easily prepared from inexpensive precursors and recycled multiple times without significant loss of activity. researchgate.netnih.govnih.gov
Lewis and Brønsted Acid Catalysis: A wide array of Lewis and Brønsted acids have been explored for tetrahydropyranylation. Bismuth triflate has emerged as a relatively non-toxic and moisture-insensitive Lewis acid catalyst that efficiently promotes the reaction under solvent-free conditions. nih.gov Ferric perchlorate and other metal salts have also been reported as effective catalysts. researchgate.net Future research will likely focus on developing even milder and more selective Lewis acids that can operate under neutral or near-neutral conditions to avoid potential side reactions involving the bromo-group.
Organocatalysis: The use of metal-free organocatalysts is a growing area of interest. N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been shown to catalyze the tetrahydropyranylation of even sterically hindered and acid-sensitive alcohols, offering a mild alternative to traditional acid catalysis. nih.gov
Solvent-Free and Green Solvent Systems: A significant push towards sustainability involves minimizing or eliminating the use of hazardous organic solvents. Many of the newer catalytic systems are designed to work under solvent-free conditions. nih.gov When a solvent is necessary, the focus is on employing greener alternatives like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), which are less toxic and more environmentally benign than traditional solvents like dichloromethane (B109758) or tetrahydrofuran (B95107). nih.gov
Future catalyst development will likely focus on systems that offer high chemoselectivity, allowing for the tetrahydropyranylation of alcohols in the presence of other sensitive functional groups. The ideal catalyst would be inexpensive, non-toxic, recyclable, and effective under ambient and solvent-free conditions, contributing to a more sustainable synthetic protocol for 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-.
| Catalyst Type | Examples | Advantages | Future Research Focus |
|---|---|---|---|
| Heterogeneous | Zeolite H-beta, NH4HSO4@SiO2 | Easy separation, recyclability, mild conditions | Nanostructured catalysts, enhanced stability |
| Lewis Acids | Bismuth triflate, Ferric perchlorate | High efficiency, solvent-free conditions | Lower toxicity, higher chemoselectivity |
| Organocatalysts | Substituted thioureas | Metal-free, mild conditions | Broader substrate scope, lower catalyst loading |
Exploration of Novel Reactivity and Transformation Pathways
The presence of two distinct functional groups in 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- opens up a wide range of possibilities for novel chemical transformations. While the THP ether typically serves as a protecting group, the terminal bromine is a versatile handle for introducing further functionality.
Grignard Reagent Formation and Subsequent Reactions: A key transformation of the bromo-group is the formation of a Grignard reagent. This is achieved by reacting 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- with magnesium metal in an aprotic solvent like diethyl ether or tetrahydrofuran. nih.govosti.gov The resulting organomagnesium compound is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. For example, it can be coupled with other alkyl halides in the presence of a suitable catalyst, such as Li2CuCl4, to form longer-chain hydrocarbons. osti.gov This pathway is particularly useful for the synthesis of complex molecules with extended alkyl chains.
Nucleophilic Substitution Reactions: The terminal bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. These reactions can be used to synthesize derivatives with tailored properties. For instance, reaction with sodium azide would yield an azido-terminated compound, a precursor for click chemistry or reduction to an amine. Substitution with cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Intramolecular Cyclization: Under certain conditions, intramolecular cyclization could be induced. For example, if the THP ether is deprotected to reveal the hydroxyl group, subsequent treatment with a base could lead to the formation of a large-ring cyclic ether via intramolecular Williamson ether synthesis. The long octyl chain would favor the formation of a macrocycle.
Coupling Reactions: The bromo-group can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, to form carbon-carbon or carbon-heteroatom bonds. This would allow for the attachment of aryl, vinyl, or alkynyl groups to the end of the octyl chain, significantly expanding the molecular diversity accessible from this starting material.
Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to generate a radical intermediate. This radical could then participate in various addition or cyclization reactions, offering another avenue for the synthesis of complex molecular architectures.
Future research in this area will likely focus on developing novel one-pot or tandem reactions that utilize both the THP ether and the bromo-group in a sequential or concerted manner. The exploration of stereoselective transformations, particularly those involving the chiral center created upon THP ether formation, will also be a key area of investigation.
Expansion of Application Domains in Interdisciplinary Sciences
The unique bifunctional structure of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- makes it a promising candidate for a variety of applications in interdisciplinary fields, including materials science, polymer chemistry, and medicinal chemistry.
Materials Science and Surface Chemistry: The long alkyl chain combined with a reactive terminal group makes this compound an ideal precursor for the formation of self-assembled monolayers (SAMs) on various substrates. researchgate.net The bromo-group can be converted to a thiol or a silane, which can then bind to gold or silica surfaces, respectively. The THP-protected hydroxyl group at the other end can be deprotected to provide a hydrophilic surface or further functionalized to create surfaces with specific chemical or biological properties. Such functionalized surfaces have applications in sensors, biocompatible coatings, and microelectronics.
Polymer Chemistry: This compound can be used as a functional monomer or initiator in polymerization reactions. The bromo-group can act as an initiator for atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers with a THP-ether-functionalized end group. Alternatively, the bromo-group can be converted to other polymerizable groups, such as an acrylate or a vinyl ether, to create functional monomers. The resulting polymers would have pendant THP-protected hydroxyl groups that can be deprotected to yield hydrophilic polymers or further modified. These materials could find use in drug delivery, hydrogels, and functional coatings.
Medicinal Chemistry and Drug Delivery: The pyran ring is a common scaffold in many biologically active natural products and pharmaceuticals. nih.govosti.gov While 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- itself is not known to be biologically active, it can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The long alkyl chain can enhance lipophilicity, which can be advantageous for drug delivery across cell membranes. Furthermore, the bifunctional nature of the molecule allows it to be used as a linker to attach drugs to carrier molecules, such as polymers or nanoparticles, in drug delivery systems. researchgate.netdoi.org The THP ether can serve as a temporary protecting group for a hydroxyl-containing drug molecule, while the bromo-group can be used for conjugation.
Future opportunities lie in exploring the use of this compound in the synthesis of liquid crystals, surfactants, and other advanced materials where the combination of a polar head group and a long, functionalizable tail is desirable.
Sustainable Chemical Practices and Environmental Impact Mitigation in Production
The development of sustainable and environmentally friendly methods for the synthesis of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is a crucial aspect of future research. The principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the reduction of waste, are guiding the development of new synthetic routes.
Atom Economy: The primary route to 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, the addition of 8-bromooctan-1-ol to dihydropyran, is an atom-economical reaction, as all the atoms of the reactants are incorporated into the product. This is a significant advantage from a green chemistry perspective.
Renewable Feedstocks: Dihydropyran can be synthesized from furfural, which is derived from biomass. osti.gov This provides a renewable pathway to one of the key starting materials. 8-bromooctan-1-ol is typically derived from petrochemical sources, but future research could explore bio-based routes to its synthesis.
Energy Efficiency: The development of catalysts that are active at lower temperatures and pressures will reduce the energy consumption of the synthesis process. Microwave-assisted synthesis is another avenue that could be explored to reduce reaction times and energy input.
Biodegradability and Environmental Fate: An important area for future research is the assessment of the biodegradability and environmental impact of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- and its derivatives. While the THP ether linkage is susceptible to hydrolysis under acidic conditions, the long alkyl chain may be more persistent. Understanding the environmental fate of this compound is essential for its responsible application in various fields.
By integrating these sustainable practices into the production of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, its utility as a versatile chemical building block can be enhanced while minimizing its environmental footprint.
Q & A
Q. What are the common synthetic routes for 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran?
The compound is typically synthesized via nucleophilic substitution reactions. A validated method involves reacting tetrahydro-2H-pyran derivatives with 8-bromo-1-octanol under acidic or Lewis acid catalysis. For example, BLD Pharm Ltd. reports a scalable synthesis with a purity of 97% using optimized bromoalkylation conditions . Another route involves coupling 8-bromooctyl ethers with tetrahydro-2H-pyran precursors in anhydrous solvents (e.g., THF) using catalysts like BF₃·OEt₂, achieving yields up to 84% in substitution reactions .
Key Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromoalkylation | 8-bromo-1-octanol, H₂SO₄ or BF₃·OEt₂ | 72–97% | |
| Purification | Column chromatography (silica gel, hexane/EtOAc) | >95% |
Q. How is the compound characterized spectroscopically?
Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks for the bromooctyl chain (δ 3.4–3.6 ppm for -OCH₂-, δ 1.2–1.8 ppm for aliphatic protons) and the tetrahydropyran ring (δ 3.8–4.2 ppm for the oxygenated CH₂ groups) .
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 294 (C₁₃H₂₅BrO₂) with fragmentation patterns matching the bromooctyl and pyran moieties .
- IR Spectroscopy : Absorbance at ~1120 cm⁻¹ (C-O-C ether stretch) and 600–650 cm⁻¹ (C-Br stretch) .
Q. What are the key considerations for handling and storage?
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the bromoalkyl group .
- Reactivity : Avoid prolonged exposure to moisture or bases, which may induce elimination or substitution side reactions .
- Safety : Use PPE (gloves, goggles) due to potential lachrymatory effects and bromine-related toxicity .
Advanced Research Questions
Q. How does the bromooctyl chain influence reactivity in nucleophilic substitutions?
The 8-bromooctyl chain acts as a flexible electrophilic spacer, enabling:
- Regioselective alkylation : The terminal bromide facilitates SN2 reactions with nucleophiles (e.g., amines, alkoxides) to form C-O or C-N bonds. For example, in pheromone synthesis, lithium amide-mediated substitution yields (E)-alkene intermediates with 72% efficiency .
- Steric effects : The chain length balances reactivity and steric hindrance, minimizing β-elimination compared to shorter bromoalkyl analogs .
Q. What are the applications in natural product synthesis?
The compound serves as a key intermediate in:
- Pheromone synthesis : Used in the total synthesis of tobacco cutworm (Spodoptera litura) pheromones. After substitution and deprotection, nickel-catalyzed hydrogenation yields bioactive (Z)-tetradecenyl acetate .
- Drug development : Analogous bromoalkyl-pyran derivatives are precursors to anti-cancer agents (e.g., ezetimibe intermediates) via Heck coupling or Suzuki-Miyaura reactions .
Q. How to optimize regioselectivity in substitutions involving this compound?
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity without competing hydrolysis .
- Catalyst tuning : Lewis acids (BF₃·OEt₂) stabilize transition states, favoring SN2 over SN1 pathways .
- Temperature control : Low temperatures (–78°C) reduce side reactions, as shown in purine metalation studies .
Data Contradictions and Resolutions
- Synthetic yields : Reported yields vary (57–97%) due to differences in bromoalkyl purity and catalyst loading. Reproducibility requires strict control of anhydrous conditions .
- Spectroscopic discrepancies : Minor shifts in NMR peaks may arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Always calibrate against internal standards (e.g., TMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
